4-Chloro-1-methoxy-5-methylnaphthalene
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Overview
Description
4-Chloro-1-methoxy-5-methylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methoxy-5-methylnaphthalene typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with chloromethane in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by methoxylation using methanol and a suitable base .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes rigorous control of temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methoxy-5-methylnaphthalene undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Amino or thiol-substituted naphthalene derivatives.
Scientific Research Applications
4-Chloro-1-methoxy-5-methylnaphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methoxy-5-methylnaphthalene involves its interaction with various molecular targets. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also participate in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles . The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial applications .
Comparison with Similar Compounds
Similar Compounds
1-Methylnaphthalene: Similar in structure but lacks the chlorine and methoxy groups.
4-Methoxy-1-naphthol: Contains a methoxy group but differs in the position of the hydroxyl group.
1,4-Naphthoquinone: An oxidized form of naphthalene with different chemical properties.
Uniqueness
The presence of the chlorine atom, methoxy group, and methyl group allows for a wide range of chemical transformations and makes it a valuable compound in synthetic chemistry .
Properties
CAS No. |
61982-85-2 |
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Molecular Formula |
C12H11ClO |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
4-chloro-1-methoxy-5-methylnaphthalene |
InChI |
InChI=1S/C12H11ClO/c1-8-4-3-5-9-11(14-2)7-6-10(13)12(8)9/h3-7H,1-2H3 |
InChI Key |
JJYPDZJIIPROTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=C2Cl)OC |
Origin of Product |
United States |
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